molecular formula C21H23NO4 B1467710 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid CAS No. 1310680-22-8

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid

Cat. No.: B1467710
CAS No.: 1310680-22-8
M. Wt: 353.4 g/mol
InChI Key: RDLJKFZZRXLVOY-UHFFFAOYSA-N
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Description

“4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid” is a chemical compound that is used as a reagent in the synthesis of C-terminal carboxamides and small organic molecules . It is also known as Fmoc-4-Amb-OH .


Synthesis Analysis

The synthesis of this compound involves the use of the 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group as a protecting group for the amino group . A new Fmoc-protected amino acid, namely, 2- { [ (9H-fluoren-9-ylmethoxy)carbonyl] (methyl)amino}-3- {4- [ (2-hydroxypropan-2-yl)oxy]phenyl}propanoic acid or N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, Fmoc-N-Me-Tyr (t-Bu)-OH, was successfully synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C23H19NO4 . The InChI code for this compound is 1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) .


Physical and Chemical Properties Analysis

The physical properties of this compound include a melting point of 200–201°C . The molecular weight of this compound is 373.4 g/mol .

Scientific Research Applications

New Linkers for Solid Phase Synthesis

The Fmoc group has been used to create new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard trityl resins. Carboxylic acids and amines can be immobilized and cleaved off after further modifications, with trifluoroacetic acid (TFA) treatment releasing the products in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of Phosphatase-stable Mimetics

The Fmoc group has been employed in the stereoselective synthesis of hydrolytically-stable phosphothreonine mimetics. These mimetics, featuring orthogonal protection, facilitate the solid-phase synthesis of polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides, retaining PBD binding efficacy similar to parent pThr containing peptides (Liu, Park, Lee, & Burke, 2009).

Solid Phase Peptide Synthesis

Fmoc amino acids have significantly advanced solid-phase peptide synthesis, with their applications extending to the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The development of various solid supports, linkages, and side-chain protecting groups has enabled a diverse range of synthesis conditions (Fields & Noble, 2009).

Protecting Group for Amide Bonds

The N,O-Bis-Fmoc derivatives serve as intermediates for preparing peptides with reversibly protected tertiary peptide bonds. This approach helps inhibit interchain association during the solid-phase peptide synthesis, demonstrating its utility in synthesizing "difficult sequences" (Johnson, Quibell, Owen, & Sheppard, 1993).

Supramolecular Chemistry and Biomaterials

Fmoc-protected amino acids, such as N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, have garnered interest in biomedical research for the development of novel hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is crucial for recognizing properties significant to these applications (Bojarska et al., 2020).

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,12-11-19(23)24)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLJKFZZRXLVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165620
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-22-8
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution containing 4-amino-4-methylpentanoic acid (0.90 g, 6.86 mmol, Chembridge), Na2CO3 (2.9 g, 27. mmol), and 1,4-dioxane (10 mL) was cooled in an ice bath and Fmoc-Cl (2.1 mg, 8.2 mmol) dissolved in 1,4-dioxane (10 mL) was added in over about 2 min. The mixture was stirred at about 0° C. for about 1 h and then allowed to warm to rt. The mixture was neutralized with aqueous 6 N HCl and extracted with EtOAc (3×25 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatograph (40 g silica gel column, 10-60% EtOAc/Heptane) to give 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentanoic acid the title compound (1.2 g, 49%): LC/MS (Table 2, Method b) Rt=2.31 min.; MS m/z: 352 (M−H)+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid

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